molecular formula C10H12O5 B1665790 6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate CAS No. 30387-51-0

6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate

Cat. No.: B1665790
CAS No.: 30387-51-0
M. Wt: 212.20 g/mol
InChI Key: SPKNARKFCOPTSY-XWPZMVOTSA-N
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Description

Asperlin is a natural product isolated from the fungus Aspergillus nidulans. It is known for its antibiotic and antitumor properties. The compound has a unique structure characterized by an epoxide ring, which contributes to its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of asperlin involves several steps, starting with tri-O-acetyl-D-glucal, which is transformed into various intermediates through standard organic reactions. One of the key steps includes the epoxidation of an olefin using m-chloroperbenzoic acid (mCPBA) in dichloromethane . The mixture of epoxides is then separated by flash chromatography, and further reactions are carried out to obtain the desired product .

Industrial Production Methods

These methods are scalable and can be adapted for larger-scale production .

Mechanism of Action

Comparison with Similar Compounds

Asperlin is unique due to its epoxide ring and specific biological activities. Similar compounds include:

Asperlin stands out due to its specific molecular structure and the range of biological activities it exhibits, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

[(2R,3S)-2-[(2S,3R)-3-methyloxiran-2-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-5-9(13-5)10-7(14-6(2)11)3-4-8(12)15-10/h3-5,7,9-10H,1-2H3/t5-,7+,9+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKNARKFCOPTSY-XWPZMVOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)C2C(C=CC(=O)O2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](O1)[C@H]2[C@H](C=CC(=O)O2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501037425
Record name (+)-Asperlin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501037425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30387-51-0
Record name Asperlin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030387510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Asperlin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501037425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASPERLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KOW0SA4L3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate
Reactant of Route 2
6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate
Reactant of Route 3
6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate
Reactant of Route 4
6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate
Reactant of Route 5
6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate
Reactant of Route 6
6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate

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